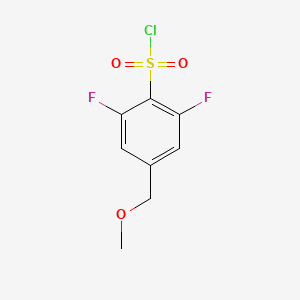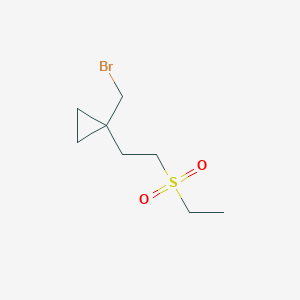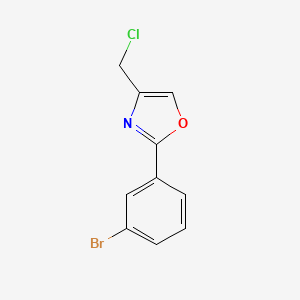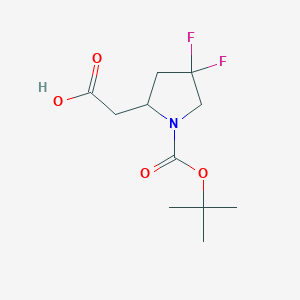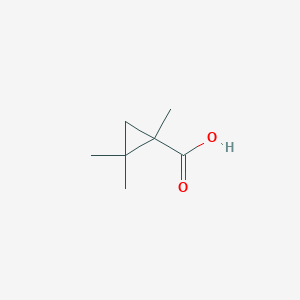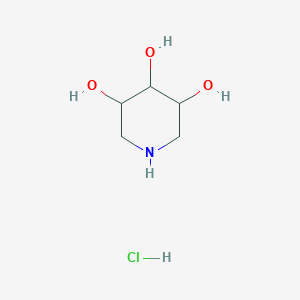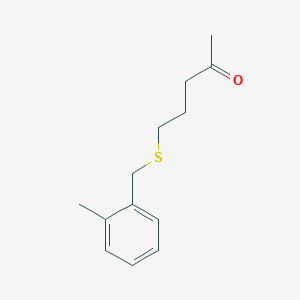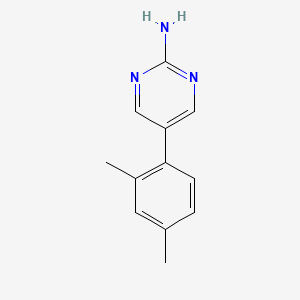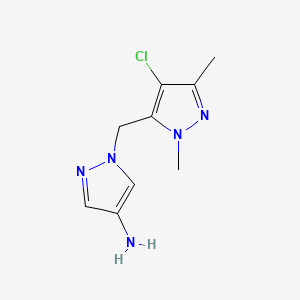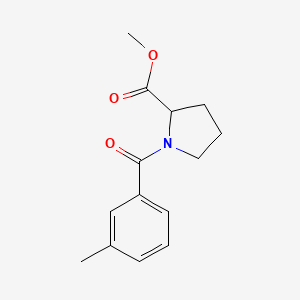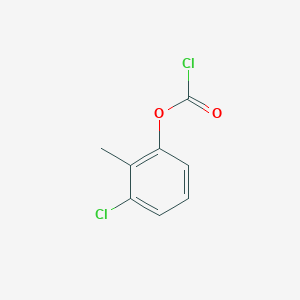
3-Chloro-2-methylphenyl chloroformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-methylphenyl chloroformate is an organic compound belonging to the class of chloroformates, which are esters of chloroformic acid. This compound is characterized by the presence of a chloroformate group (ROC(O)Cl) attached to a 3-chloro-2-methylphenyl moiety. Chloroformates are widely used in organic synthesis due to their reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methylphenyl chloroformate typically involves the reaction of 3-chloro-2-methylphenol with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction proceeds as follows:
3-Chloro-2-methylphenol+Phosgene→3-Chloro-2-methylphenyl chloroformate+HCl
The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of phosgene and the chloroformate product. The use of a base helps to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-methylphenyl chloroformate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively.
Hydrolysis: Reaction with water to form 3-chloro-2-methylphenol and carbon dioxide.
Reduction: Reaction with reducing agents to form the corresponding alcohol.
Common Reagents and Conditions
Amines: React with this compound to form carbamates under mild conditions.
Alcohols: React to form carbonates in the presence of a base.
Water: Hydrolysis occurs readily in the presence of moisture.
Major Products Formed
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
3-Chloro-2-methylphenol: Formed from hydrolysis.
Applications De Recherche Scientifique
3-Chloro-2-methylphenyl chloroformate has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-methylphenyl chloroformate involves its reactivity towards nucleophiles. The chloroformate group (ROC(O)Cl) is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives such as carbamates and carbonates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl chloroformate: Similar in structure but with a methyl group instead of the 3-chloro-2-methylphenyl group.
Benzyl chloroformate: Contains a benzyl group instead of the 3-chloro-2-methylphenyl group.
Phenyl chloroformate: Contains a phenyl group instead of the 3-chloro-2-methylphenyl group.
Uniqueness
3-Chloro-2-methylphenyl chloroformate is unique due to the presence of both a chloro and a methyl group on the phenyl ring. This structural feature can influence its reactivity and the types of derivatives formed, making it distinct from other chloroformates.
Propriétés
Formule moléculaire |
C8H6Cl2O2 |
|---|---|
Poids moléculaire |
205.03 g/mol |
Nom IUPAC |
(3-chloro-2-methylphenyl) carbonochloridate |
InChI |
InChI=1S/C8H6Cl2O2/c1-5-6(9)3-2-4-7(5)12-8(10)11/h2-4H,1H3 |
Clé InChI |
QFJFXBMFUZQESR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1Cl)OC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13635722.png)
